molecular formula C28H42O2 B1211352 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- CAS No. 128-38-1

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-

Cat. No. B1211352
CAS RN: 128-38-1
M. Wt: 410.6 g/mol
InChI Key: GSOYMOAPJZYXTB-UHFFFAOYSA-N
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Patent
US04891453

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (0.46 g), 2,6-di-t-butylphenol (0.34 g) and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl (8.56 g) was subjected to reaction at 180° C. for 6 hours in a nitrogen gas atmosphere using 20 g of phenol as a solvent and 0.04 g of sulfuric acid as a catalyst. As a result, p,p'-biphenol was obtained in an amount of 3.35 g (yield, 79.9%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=C(C(C)(C)C)C=1O)(C)(C)C.C([C:20]1[CH:21]=[C:22]([C:31]2[CH:36]=[C:35](C(C)(C)C)[C:34]([OH:41])=[C:33](C(C)(C)C)[CH:32]=2)[CH:23]=[C:24](C(C)(C)C)[C:25]=1[OH:26])(C)(C)C>C1(O)C=CC=CC=1.S(=O)(=O)(O)O>[CH:23]1[C:22]([C:31]2[CH:36]=[CH:35][C:34]([OH:41])=[CH:33][CH:32]=2)=[CH:21][CH:20]=[C:25]([OH:26])[CH:24]=1

Inputs

Step One
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0.46 g
Type
reactant
Smiles
Name
Quantity
0.34 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
8.56 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
Quantity
20 g
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0.04 g
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to reaction at 180° C. for 6 hours in a nitrogen gas atmosphere
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=CC=C(C=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.